molecular formula C54H88N2O2S2 B595029 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1267540-02-2

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No. B595029
M. Wt: 861.43
InChI Key: LTFXMPXYDRPSSF-UHFFFAOYSA-N
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Description

The compound “2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a near-infrared (NIR)-absorbing conjugated polymer . It can play a dual role in NIR-sensing organic phototransistors, including charge transport and sensing .


Synthesis Analysis

This compound is synthesized via a Stille coupling reaction . In another study, similar thieno[3,2-b]thiophene based polymers were synthesized by an electrochemical method .


Molecular Structure Analysis

The molecular structure of this compound involves a conjugated polymer composed of bis-octyldodecyl-diketopyrrolopyrrole and benzothiadiazole units . The polarity of a miscible ‘poor’ solvent strongly affects the resulting nanostructure .


Chemical Reactions Analysis

The compound gradually transforms to their quinoid structures with the increase in voltage .


Physical And Chemical Properties Analysis

The compound has unique electrochemical and optical properties. The theoretically calculated bandgaps and ultraviolet-visible spectrum peaks are in good agreement with the polar energy and peak range in the ultraviolet-visible and near-infrared (UV-Vis-NIR) spectrum .

Scientific Research Applications

  • Electron Transport Layer in Solar Cells : This compound is used in the synthesis of n-type conjugated polyelectrolytes, specifically for applications as an electron transport layer in inverted polymer solar cells. The diketopyrrolopyrrole (DPP) backbone provides high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).

  • Organic Thin-Film Transistors : Various DPP-containing conjugated polymers have been synthesized for use in organic thin-film transistors (OTFTs). These materials have shown promising results in terms of mobility and other key performance metrics, indicating their potential for high-performance OTFT applications (Yang et al., 2013).

  • Thermal and Physical Properties of Polymer Blends : The compound is studied for its role in influencing the thermal transitions and physical properties of semiconducting polymer blends. Research on these blends provides insights into optimizing materials for various semiconductor applications (Hajduk et al., 2022).

  • High-Performance Polymer Semiconductors : It's also used in the synthesis of high-performance polymer semiconductors, particularly for applications in thin film transistors. These materials have been shown to exhibit high hole mobilities, a critical factor for efficient semiconductor devices (Lee et al., 2015).

  • Organic Field Effect Transistor Properties : Research has been conducted on the use of this compound in the creation of isoindigo/DPP-based polymers, exploring their properties for organic field effect transistors. These studies highlight the importance of molecular design in achieving desired electronic properties (Shaker et al., 2017).

properties

IUPAC Name

2,5-bis(2-octyldodecyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88N2O2S2/c1-5-9-13-17-21-23-27-31-37-45(35-29-25-19-15-11-7-3)43-55-51(47-39-33-41-59-47)49-50(53(55)57)52(48-40-34-42-60-48)56(54(49)58)44-46(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h33-34,39-42,45-46H,5-32,35-38,43-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFXMPXYDRPSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Synthesis routes and methods

Procedure details

In a three-neck, oven dried, 250 ml round bottom flask, 2,5-dihydro-1,4-dioxo-3,6-dithienylpyrrolo[3,4-c]-pyrrole (2), (7.0 g. 23.30 mmol) and anhydrous K2CO3 (8.95 g, 69.91 mmol) were dissolved in 250 ml of anhydrous N,N-dimethylformamide (DMF), and heated to 120° C. under argon for 1 h. 2-octyl-1-dodecylbromide (25.27 g, 69.91 mmol) was then added dropwise, and the reaction mixture was further stirred and heated overnight at 130° C. The reaction mixture was cooled to room temperature and then poured into water and stirred for 30 minutes. The product was extracted with chloroform, then successively washed with water, and dried over MgSO4. Removal of the solvent afforded the crude product which was then purified using column chromatography on silica gel using a mixture of hexane and chloroform as eluent, giving a purple solid (11.0 g, 54%). 1H NMR (CDCl3): (0.87 (t, 12H), 1.13-1.45 (m, 64H), 1.89 (s, 2H), 4.00 (d, 4H), 7.26 (d, 2H), 7.52 (d, 2H), 8.87 (d, 2H). MS (MALDI-TOF) m/z 860.63 (M). calcd. for C54H88N2O2S2=860.25.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.27 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Yield
54%

Citations

For This Compound
28
Citations
DS Yang, KH Kim, MJ Cho, JI Jin… - Journal of Polymer …, 2013 - Wiley Online Library
New diketopyrrolopyrrole (DPP)‐containing conjugated polymers such as poly(2,5‐bis(2‐octyldodecyl)‐3‐(5‐(pyren‐1‐yl)thiophen‐2‐yl)‐6‐(thiophen‐2‐yl)pyrrolo[3,4‐c]pyrrole‐1,4(2H,…
Number of citations: 24 onlinelibrary.wiley.com
J Huang, Z Lin, W Feng, W Wang - Polymers, 2019 - mdpi.com
A series of bithiophene (2T)-based DA 1 -DA 2 terpolymers with different A 2 moieties were prepared via direct arylation reaction. In these terpolymers, pyrrolo[3,4-c]pyrrole-1,4-dione (…
Number of citations: 8 www.mdpi.com
MA Naik, N Venkatramaiah… - The Journal of Physical …, 2012 - ACS Publications
In this work, we have synthesized a series of TDPP derivatives with different alkyl groups such as n-hexyl (−C 6 H 13 ) 3a, 2-ethylhexyl (-(2-C 2 H 5 )C 6 H 12 ) 3b, triethylene glycol …
Number of citations: 119 pubs.acs.org
MY Jo, JH Park, GE Lim, JH Cho, SS Park… - … Crystals and Liquid …, 2014 - Taylor & Francis
A novel donor-π bridge - acceptor (A)-π bridge - donor type molecule (PCTDPP20) with planar core based on diketopyrrolopyrrole (DPP) and carbazole is synthesized by the Suzuki …
Number of citations: 2 www.tandfonline.com
SJ Park, JE Jung, MK Kang, YH Na, HH Song… - Synthetic Metals, 2015 - Elsevier
A series of diketopyrrolopyrrole (DPP)-based conjugated polymers were synthesized with varied side groups such as alkyl and aryl side-chains on a DPP backbone. Their thermal, …
Number of citations: 2 www.sciencedirect.com
F Dumur - European Polymer Journal, 2022 - Elsevier
Photopolymerization is the focus of intense research efforts due to the recent need to develop visible light photoinitiating systems activable under low light intensity and in the visible …
Number of citations: 17 www.sciencedirect.com
O Knopfmacher, ML Hammock, AL Appleton… - Nature …, 2014 - nature.com
In recent decades, the susceptibility to degradation in both ambient and aqueous environments has prevented organic electronics from gaining rapid traction for sensing applications. …
Number of citations: 414 www.nature.com
Z Chen, J Yang, F Wu, L Chen, Y Chen - Chemical Research in Chinese …, 2017 - Springer
Three novel regular acceptor-donor1-acceptor-donor2(A-D1-A-D2) terpolymers were prepared via embedding a second donor(D2) unit into the traditional DA backbone to manipulate …
Number of citations: 5 link.springer.com
T Shen, W Li, Y Zhao, Y Liu, Y Wang - Matter, 2022 - cell.com
Ambipolar semiconducting polymers are of significant fundamental and technical interest. However, the tedious syntheses of using classic C(sp 2 )–C(sp 2 ) coupling reactions make …
Number of citations: 18 www.cell.com
Z Ni, H Wang, H Dong, Y Dang, Q Zhao, X Zhang… - Nature Chemistry, 2019 - nature.com
Conjugated polymers are attractive components for plastic electronics, but their structural defects, low solubility and batch-to-batch variation—mainly in terms of molecular weight and …
Number of citations: 112 www.nature.com

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